benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound features a benzyl group attached to a 6-nitro-2-oxo-2H-chromene-3-carboxylate core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete esterification. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products Formed
Reduction: 6-amino-2-oxo-2H-chromene-3-carboxylate.
Hydrolysis: 6-nitro-2-oxo-2H-chromene-3-carboxylic acid.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the chromene core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the benzyl ester group.
Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: Ethyl ester instead of benzyl ester.
S-benzylated coumarins: Similar chromene core with different substituents.
Uniqueness
Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the benzyl ester and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c19-16(23-10-11-4-2-1-3-5-11)14-9-12-8-13(18(21)22)6-7-15(12)24-17(14)20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGIQDDGEMGGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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